2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile
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Overview
Description
2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the oxadiazole ring. The oxadiazole ring can be synthesized through the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, or aldehydes, in the presence of a base like sodium hydroxide in a suitable solvent like dimethyl sulfoxide .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as dimethyl sulfoxide and acetonitrile. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .
Scientific Research Applications
2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives, such as:
- 3-(5-(Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
- 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
- 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-3-methylpyridine .
Uniqueness
What sets 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile apart is its unique combination of heterocyclic rings, which may confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C19H21N5O2 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C19H21N5O2/c20-10-14-9-15-11-25-8-5-16(15)21-17(14)24-6-3-13(4-7-24)19-23-22-18(26-19)12-1-2-12/h9,12-13H,1-8,11H2 |
InChI Key |
SIZARMVUFMOLNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C4=C(C=C5COCCC5=N4)C#N |
Origin of Product |
United States |
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